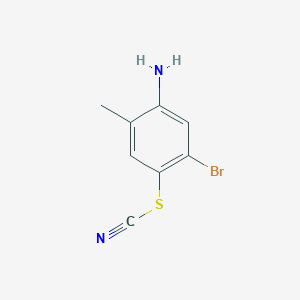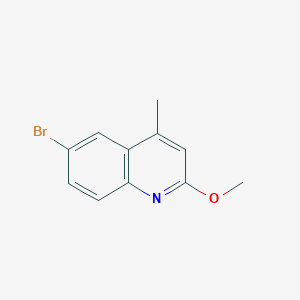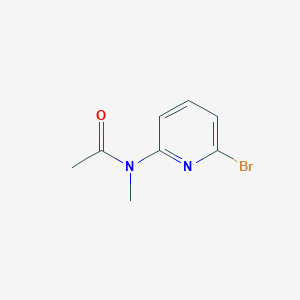![molecular formula C10H14Cl3NS B1373361 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride CAS No. 1311314-16-5](/img/structure/B1373361.png)
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Descripción general
Descripción
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride is a chemical compound with the molecular formula C10H14Cl3NS and a molecular weight of 286.65 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a dichlorobenzene ring substituted with an aminobutylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of a 1,4-dichlorobenzene derivative with a thiol-containing aminobutane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are crucial for producing high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride involves its interaction with specific molecular targets. The aminobutylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The dichlorobenzene ring may also play a role in binding to hydrophobic pockets within proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene
- 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene sulfate
- 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene nitrate
Uniqueness
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the aminobutylsulfanyl group and the dichlorobenzene ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NS.ClH/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12;/h3-5,8H,2,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDHGFXJLZGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)SC1=C(C=CC(=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)






